2-azido-1-methoxy-4-methylbenzene
Description
Properties
CAS No. |
77721-47-2 |
|---|---|
Molecular Formula |
C8H9N3O |
Molecular Weight |
163.2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Azido 1 Methoxy 4 Methylbenzene and Analogues
Regiospecific Introduction of the Azide (B81097) Group onto 1-Methoxy-4-methylbenzene Derivatives
The precise placement of the azide group on the 1-methoxy-4-methylbenzene scaffold is paramount for the desired chemical properties and reactivity of the final compound. Several methodologies have been developed to achieve this regiospecificity.
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing an azide group onto an aromatic ring. wikipedia.org This reaction typically involves the displacement of a halide leaving group by an azide nucleophile. fishersci.co.uk For the synthesis of 2-azido-1-methoxy-4-methylbenzene, a suitable precursor would be a 1-methoxy-4-methylbenzene derivative with a halogen at the 2-position. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com
The general mechanism involves the attack of the azide anion on the carbon atom bearing the leaving group, forming the Meisenheimer complex. This is usually the rate-determining step. masterorganicchemistry.com Subsequently, the leaving group is eliminated, and the aromaticity of the ring is restored. wikipedia.org The choice of solvent is important, with polar aprotic solvents like DMSO, DMF, and NMP being commonly used. fishersci.co.uk The reactivity of the halogen leaving group generally follows the order F > Cl > Br > I, which is counterintuitive to the trend in C-X bond strength but is explained by the high electronegativity of fluorine stabilizing the transition state of the rate-determining nucleophilic attack. masterorganicchemistry.com
For instance, the synthesis of 2-azido-3-nitropyridines from 2-chloro-3-nitropyridines using sodium azide (NaN₃) as the nucleophile exemplifies an SNAr reaction. nih.gov
A classic and widely used method for the synthesis of aryl azides is the diazotization of the corresponding primary aromatic amines, followed by treatment with an azide source. eurekaselect.com This two-step process begins with the reaction of the aniline (B41778) derivative, in this case, 2-amino-1-methoxy-4-methylbenzene, with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. eurekaselect.com
These diazonium salts are typically highly reactive and are used immediately in the next step. The introduction of an azide source, such as sodium azide, leads to the displacement of the dinitrogen gas (N₂) and the formation of the desired aryl azide. eurekaselect.comorganic-chemistry.org This method is experimentally straightforward and generally provides clean products. organic-chemistry.org An in-situ diazotization followed by azidation in the presence of p-toluenesulfonic acid (p-TsOH) allows for the direct transformation of aromatic amines to aryl azides without the need for metal catalysis. organic-chemistry.org
A recent development has optimized this process by using hydroxylammonium chloride in water at room temperature, offering a "green" and easily scalable method for producing aryl azides in high yields. rsc.org
In recent years, transition-metal catalysis has emerged as a versatile tool for the formation of C-N bonds, including the synthesis of aryl azides. mdpi.com These methods often offer milder reaction conditions and broader substrate scope compared to traditional methods. nih.gov
Copper-catalyzed reactions have been particularly prominent. For example, a copper(II)-catalyzed conversion of organoboron compounds, such as boronic acids, into the corresponding aryl azides provides a complementary route to these compounds. organic-chemistry.org Palladium catalysts have also been employed for the azidation of substrates with leaving groups like acetates and phosphates. mdpi.com
More recently, manganese-catalyzed diazidation of alkenes has been developed, showcasing the expanding utility of transition metals in azide synthesis. chemrevlett.com While not directly applicable to the synthesis of this compound from an aromatic precursor, it highlights the ongoing innovation in this area. The mechanisms of these catalytic reactions can be complex, often involving catalytic cycles with the metal center in various oxidation states. mdpi.com
The use of organometallic reagents provides another pathway to aryl azides. One such method involves the reaction of an aromatic halide with an organolithium reagent, such as tert-butyllithium (B1211817) (t-BuLi), to generate a lithiated aromatic species. nih.gov This intermediate is then quenched with a suitable azide source, like tosyl azide, to yield the corresponding aryl azide. nih.gov This approach can achieve high yields, as demonstrated by the synthesis of an aryl azide in 96% yield from an aromatic halide. nih.gov
This method offers an alternative for substrates that may not be amenable to SNAr or diazotization reactions. The use of standard Schlenk techniques under an inert atmosphere is typically required for handling the air- and moisture-sensitive organometallic intermediates. rsc.org
Selective Functionalization and Derivatization of the Aromatic Ring
The introduction of additional functional groups onto the this compound core is crucial for tuning its properties and for its application in more complex molecular architectures. The directing effects of the existing substituents on the aromatic ring play a critical role in determining the position of further substitution.
In electrophilic aromatic substitution (EAS) reactions, the substituents already present on the benzene (B151609) ring dictate the position of the incoming electrophile. masterorganicchemistry.com Substituents are classified as either ortho-, para-directing or meta-directing. masterorganicchemistry.com
The methoxy (B1213986) (-OCH₃) group is a powerful ortho-, para-director due to the ability of its lone pair of electrons to donate into the aromatic ring through resonance, stabilizing the carbocation intermediate formed during electrophilic attack at the ortho and para positions. masterorganicchemistry.comyoutube.com The methyl (-CH₃) group is also an ortho-, para-director, although it is less activating than the methoxy group.
Therefore, for a molecule like 1-methoxy-4-methylbenzene, electrophilic substitution will predominantly occur at the positions ortho and para to the methoxy group. chegg.com Since the para position is already occupied by the methyl group, electrophilic attack will be directed to the positions ortho to the methoxy group (positions 2 and 6).
Conversely, meta-directing groups, such as nitro (-NO₂), cyano (-CN), and carbonyl groups, deactivate the aromatic ring towards electrophilic attack and direct incoming electrophiles to the meta position. masterorganicchemistry.com This is because they withdraw electron density from the ring, destabilizing the carbocation intermediates at the ortho and para positions more than at the meta position. masterorganicchemistry.com
By understanding these directing effects, chemists can strategically introduce a variety of functional groups at specific positions on the this compound ring system to synthesize a diverse range of analogues.
Preservation of Azide and Methoxy Moieties During Functionalization
The stability of the azide and methoxy groups is highly dependent on the reaction conditions, including the choice of reagents, catalysts, temperature, and solvents. Aryl azides are generally more stable than their alkyl counterparts, but they can still undergo decomposition or reaction under harsh conditions. The methoxy group on an aromatic ring is relatively robust but can be cleaved by strong acids or certain Lewis acids.
Research into the functionalization of molecules containing both azide and methoxy groups has led to the identification of several reaction types that can be performed chemoselectively. These reactions often target other positions on the aromatic ring or other substituents.
One notable example involves the copper-catalyzed reaction of tryptophols with 1-azido-4-methoxybenzene, an analog of the target molecule. In this reaction, the azide group participates in the formation of a nitrene intermediate, which then undergoes cyclization. nih.gov While the azide group itself reacts, this study demonstrates that the methoxy group remains stable under the copper-catalyzed conditions, highlighting its resilience in certain catalytic cycles. nih.gov
The following table summarizes reaction conditions that have been shown to be compatible with the preservation of either the azide or methoxy group in analogous systems. This data provides a foundational understanding for developing selective functionalization strategies for this compound.
| Reaction Type | Substrate Analog | Reagents and Conditions | Preserved Group(s) | Yield (%) | Reference |
| Furoindole Synthesis | 1-Azido-4-methoxybenzene | Tryptophol, Cu catalyst | Methoxy | Not specified | nih.gov |
| Diazotization/Azidation | 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | 1. NaNO₂, H⁺2. NaN₃ | N/A (Azide is formed) | Not specified | nih.gov |
It is important to note that the direct functionalization of this compound, where both the azide and methoxy groups are preserved while another part of the molecule is modified, is not extensively documented in publicly available research. The data presented here is based on reactions with closely related analogs and serves to illustrate the general principles of chemoselectivity in such systems. The successful functionalization of this compound would likely involve mild reaction conditions and carefully chosen catalysts to avoid unwanted side reactions of the sensitive azide and methoxy functionalities.
Exploration of Reactivity and Mechanistic Pathways of 2 Azido 1 Methoxy 4 Methylbenzene
1,3-Dipolar Cycloaddition Reactions (Click Chemistry)
The azide (B81097) moiety in 2-azido-1-methoxy-4-methylbenzene is an archetypal 1,3-dipole, making the compound an excellent substrate for 1,3-dipolar cycloaddition reactions. wikipedia.org This class of reactions, particularly the azide-alkyne cycloaddition, forms the cornerstone of "click chemistry"—a concept that emphasizes reactions with high yields, stereospecificity, and broad functional group tolerance. organic-chemistry.orgnih.gov The reaction involves the combination of the 1,3-dipole (the azide) with a "dipolarophile," typically an alkyne or alkene, to form a five-membered heterocycle. ijrpc.com For this compound, these reactions provide a robust pathway to synthesize substituted 1,2,3-triazoles, which are stable, aromatic linkers. youtube.com
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Terminal Alkynes
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a click reaction. nih.govresearchgate.net It involves the reaction of an azide, such as this compound, with a terminal alkyne in the presence of a copper(I) catalyst. This process dramatically accelerates the rate of triazole formation compared to the uncatalyzed thermal reaction and exerts exquisite control over the regiochemistry of the product. organic-chemistry.orgnih.gov The reaction is highly efficient and can be performed under mild conditions, often in aqueous solvents, making it exceptionally versatile. thermofisher.combeilstein-journals.org The resulting 1,4-disubstituted 1,2,3-triazole linkage is extremely stable, resistant to hydrolysis, oxidation, and reduction. thermofisher.com
A defining feature of the CuAAC reaction is its exceptional regioselectivity. The thermal Huisgen 1,3-dipolar cycloaddition between an azide and an unsymmetrical alkyne typically yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, which often requires difficult chromatographic separation. organic-chemistry.orgnih.gov In stark contrast, the copper(I)-catalyzed pathway proceeds through a mechanism involving a copper-acetylide intermediate, which directs the reaction to almost exclusively form the 1,4-disubstituted regioisomer. nih.govrsc.org
For the reaction of this compound with a terminal alkyne, this high degree of regioselectivity is consistently observed. The mechanism ensures that the C-5 position of the resulting triazole is derived from the terminal carbon of the alkyne, while the C-4 position comes from the internal alkyne carbon. This avoids the formation of the 1,5-isomer, simplifying product isolation and characterization. rsc.org
| Reaction Type | Catalyst | Typical Products | Regioselectivity |
|---|---|---|---|
| Thermal Huisgen Cycloaddition | None (Heat) | Mixture of 1,4- and 1,5-disubstituted triazoles | Low to moderate |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Cu(I) source (e.g., CuSO₄/ascorbate, CuBr) | Exclusively 1,4-disubstituted triazole | High (>95%) |
The uncatalyzed thermal cycloaddition between an azide and an alkyne is a highly exothermic process but is kinetically hindered by a substantial activation energy barrier, resulting in very slow reaction rates at room temperature. organic-chemistry.orgnih.gov The introduction of a copper(I) catalyst provides an alternative mechanistic pathway with a significantly lower activation energy, leading to a massive rate acceleration, often on the order of 10⁶ to 10⁷ times faster than the uncatalyzed reaction. thermofisher.comnih.gov
While specific thermodynamic and kinetic parameters for the CuAAC reaction of this compound are not extensively documented in isolation, the behavior is consistent with the general model for CuAAC reactions. The catalytic cycle involves the formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner. nih.govrsc.org This catalyzed pathway is what allows the reaction to proceed rapidly and efficiently under mild conditions, such as at room temperature.
| Parameter | Thermal Huisgen Cycloaddition | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
|---|---|---|
| Activation Energy (Ea) | High (approx. 25 kcal/mol) | Significantly Lower |
| Relative Reaction Rate | Very Slow (days at RT) | Very Fast (minutes to hours at RT) |
| Enthalpy of Reaction (ΔH) | Highly Exothermic | Highly Exothermic |
The efficiency of the CuAAC reaction is profoundly influenced by the choice of ligands and reaction conditions. Ligands play a crucial role in stabilizing the catalytically active Cu(I) oxidation state, preventing its disproportionation into inactive Cu(0) and Cu(II), and accelerating the catalytic cycle. nih.govbeilstein-journals.org A wide array of ligands have been developed for this purpose.
Tris-(benzyltriazolylmethyl)amine (TBTA) and its derivatives are highly effective ligands that protect the Cu(I) center and enhance reaction rates.
N-Heterocyclic Carbenes (NHCs) have also emerged as powerful ligands, forming robust copper complexes that can achieve high catalytic turnover even at very low catalyst loadings. nih.gov
Bathophenanthroline derivatives are another class of ligands that can accelerate the reaction, particularly in biological contexts. beilstein-journals.org
Reaction conditions such as solvent, temperature, and catalyst concentration are also critical. While the reaction tolerates a wide range of solvents, polar and aqueous systems are often preferred. beilstein-journals.org The use of a Cu(II) salt like CuSO₄ with a reducing agent, typically sodium ascorbate, is a common and convenient method for generating the active Cu(I) species in situ. nih.gov Optimizing the ligand-to-copper ratio is essential; an excess of certain chelating ligands can sometimes inhibit the reaction by forming overly stable, inactive copper complexes. beilstein-journals.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the potential cytotoxicity of the copper catalyst in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. thieme-connect.de This reaction is a catalyst-free variant of the click reaction that utilizes a highly strained cycloalkyne, such as a cyclooctyne (B158145) derivative (e.g., DIBO, DIFO), as the dipolarophile. nih.gov The high degree of ring strain in the cycloalkyne provides the necessary activation energy to drive the cycloaddition with an azide at physiological temperatures without a catalyst. magtech.com.cn
As a typical aromatic azide, this compound is a suitable substrate for SPAAC reactions. The reaction proceeds readily upon mixing with a strained alkyne, yielding a stable triazole product. nih.gov SPAAC is highly bioorthogonal, as neither the azide nor the strained alkyne functional groups react with biological molecules, making it an invaluable tool for in vivo labeling and imaging. nih.gov
Other 1,3-Dipolar Cycloadditions with Diverse Dipolarophiles
While the reaction with alkynes is the most prominent, the azide group of this compound can also undergo 1,3-dipolar cycloadditions with other types of dipolarophiles containing π-bonds. wikipedia.orgijrpc.com
Alkenes: Reaction with alkenes produces 1,2,3-triazoline rings. However, these heterocycles are often less stable than the aromatic triazoles formed from alkynes. thieme-connect.de They can sometimes be isolated but may also undergo spontaneous rearrangement or decomposition, for instance, through the extrusion of nitrogen gas to form aziridines.
Nitriles: Cycloaddition with nitriles can lead to the formation of tetrazole rings, another important class of nitrogen-rich heterocycles.
Electron-Rich Dipolarophiles: Ynamines and other electron-rich alkynes can also react with azides, sometimes leading to different reaction pathways or rearranged products depending on the specific substrates and conditions.
These alternative cycloadditions expand the synthetic utility of this compound beyond the formation of simple triazole linkages, providing access to a broader range of heterocyclic structures.
Nitrene Generation and Subsequent Transformations
The chemistry of this compound is dominated by the facile generation of its corresponding nitrene, 2-methoxy-5-methylphenylnitrene, a highly reactive intermediate. The loss of a stable dinitrogen (N₂) molecule upon thermal or photolytic activation provides the thermodynamic driving force for nitrene formation. This electrophilic species is central to a variety of subsequent transformations, including intramolecular cyclizations and intermolecular insertion reactions.
Thermal Decomposition and Singlet/Triplet Nitrene Pathways
Thermal decomposition of this compound provides a direct route to the corresponding 2-methoxy-5-methylphenylnitrene. This process involves heating the azide, which leads to the extrusion of nitrogen gas and the formation of the highly reactive nitrene intermediate. The initially formed nitrene is in the singlet state, where the two non-bonding electrons on the nitrogen atom have opposite spins and occupy the same orbital. This singlet nitrene is in equilibrium with a more stable triplet state, where the electrons have parallel spins and occupy different orbitals.
The singlet nitrene is typically short-lived and highly reactive, often participating in concerted reactions where stereochemistry is retained. It can rapidly undergo intersystem crossing (ISC) to the triplet ground state. beilstein-journals.org Triplet nitrenes are thermodynamically more stable and behave like diradicals, often engaging in stepwise reactions. The balance between the singlet and triplet pathways influences the final product distribution, with the singlet state favoring intramolecular rearrangements and the triplet state often leading to dimerization or hydrogen abstraction products.
| Property | Singlet Nitrene | Triplet Nitrene |
|---|---|---|
| Spin State | Electrons have paired spins (antiparallel) | Electrons have unpaired spins (parallel) |
| Electronic Configuration | Two non-bonding electrons in the same orbital | Two non-bonding electrons in different orbitals |
| Reactivity | Highly reactive, participates in concerted reactions | Acts as a diradical, participates in stepwise reactions |
| Stability | Higher energy, less stable | Lower energy, more stable (ground state) |
| Typical Reactions | Intramolecular cyclization, C-H insertion with retention of configuration | Dimerization, hydrogen abstraction |
Photolytic Generation of Nitrenes
Photolysis offers an alternative, often milder, method for generating 2-methoxy-5-methylphenylnitrene from this compound. d-nb.info Exposure of the aryl azide to ultraviolet (UV) light initiates the cleavage of the nitrogen-nitrogen bond, leading to the release of N₂ gas and the formation of the nitrene. thermofisher.com This technique is widely used in preparative heterocycle synthesis and for photoaffinity labeling of proteins. beilstein-journals.org
The photochemical generation of the nitrene can be performed in continuous flow reactors, which allows for precise control over reaction conditions such as residence time, minimizing the decomposition of sensitive products. beilstein-journals.orgd-nb.info The nature of the initially formed nitrene (singlet or triplet) can be influenced by the experimental conditions, including the wavelength of light and the presence of sensitizers. Direct photolysis typically yields the singlet nitrene, which can then undergo intersystem crossing to the triplet state. beilstein-journals.org
Intramolecular Cyclizations and Rearrangements (e.g., Azepine Formation)
A characteristic reaction of aryl nitrenes, including 2-methoxy-5-methylphenylnitrene, is intramolecular cyclization followed by ring expansion to form a seven-membered azepine ring system. clockss.org Upon its formation, the singlet nitrene can attack the adjacent aromatic ring to form a transient, strained bicyclic intermediate known as a benzoazirine. clockss.org This intermediate is unstable and rapidly rearranges to a dehydroazepine. clockss.org
In the presence of a nucleophile, such as an alcohol or an amine, this highly reactive dehydroazepine intermediate is trapped, leading to the formation of a substituted 3H-azepine derivative. clockss.orgresearchgate.net For instance, the generation of 2-methoxy-5-methylphenylnitrene in the presence of methanol would be expected to yield substituted 2,x-dimethoxy-x-methyl-3H-azepines. The regioselectivity of the nucleophilic attack on the dehydroazepine intermediate can be influenced by steric factors from the substituents on the original phenyl ring. clockss.org
Intermolecular Insertion Reactions (e.g., C-H Amination)
The electrophilic singlet nitrene generated from this compound is capable of undergoing intermolecular insertion reactions, most notably into carbon-hydrogen (C-H) bonds. This C-H amination reaction is a powerful tool for forming new carbon-nitrogen bonds. The nitrene can insert into C-H bonds of solvent molecules or other substrates present in the reaction mixture. This reaction is typically concerted, resulting in the retention of stereochemistry at the carbon center. Palladium-catalyzed C-H arylation reactions represent a related, though mechanistically distinct, strategy for forming C-N bonds that has been applied to various benzoheteroles. nih.gov While direct C-H insertion by the nitrene is a fundamental reactivity pathway, its efficiency can be competitive with the intramolecular cyclization pathway leading to azepines.
Reduction Reactions of the Azide Group
The azide functional group in this compound is readily reduced to a primary amine, providing a synthetic route to 2-amino-1-methoxy-4-methylbenzene (2-methoxy-4-methylaniline). This transformation is a key step in the synthesis of various substituted anilines.
Catalytic Hydrogenation
Catalytic hydrogenation is a highly efficient and clean method for the reduction of aryl azides. The reaction is typically carried out by treating the azide with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on activated carbon (Pd/C) is a commonly used and effective catalyst for this transformation. rsc.orgyoutube.com
The process involves dissolving this compound in a suitable solvent, such as ethanol or ethyl acetate, adding a catalytic amount of Pd/C, and then introducing hydrogen gas, often from a balloon or a pressurized system. youtube.com The reaction proceeds smoothly at room temperature and atmospheric pressure, selectively reducing the azide group to an amine without affecting the aromatic ring or the ether linkage. The only byproduct of this reaction is nitrogen gas, making product isolation straightforward.
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₈H₉N₃O |
| 2-Methoxy-5-methylphenylnitrene | C₈H₉NO |
| Dinitrogen (Nitrogen gas) | N₂ |
| 3H-Azepine | C₆H₇N |
| Benzoazirine | C₆H₅N |
| Dehydroazepine | C₆H₅N |
| Methanol | CH₄O |
| 2-Amino-1-methoxy-4-methylbenzene (2-Methoxy-4-methylaniline) | C₈H₁₁NO |
| Hydrogen | H₂ |
| Palladium | Pd |
| Ethanol | C₂H₆O |
| Ethyl acetate | C₄H₈O₂ |
Staudinger Reduction and Aza-Wittig Reaction
The azide functional group in this compound is susceptible to reduction to a primary amine via the Staudinger reduction. This two-step reaction is a mild method for converting organic azides to amines and involves the use of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃) wikipedia.orgwikipedia.org.
The reaction mechanism initiates with the nucleophilic attack of the phosphine on the terminal nitrogen atom of the azide group. This addition leads to the formation of a phosphazide intermediate, which subsequently loses a molecule of dinitrogen (N₂) through a four-membered cyclic transition state to yield an iminophosphorane (also known as an aza-ylide) wikipedia.orgchem-station.com.
In the Staudinger reduction , this iminophosphorane intermediate is then hydrolyzed with water to produce the corresponding primary amine, 2-amino-1-methoxy-4-methylbenzene, and a phosphine oxide byproduct, such as the very stable triphenylphosphine oxide chem-station.comru.nl.
Alternatively, the iminophosphorane intermediate can undergo the Aza-Wittig reaction if a carbonyl compound is present instead of water chem-station.com. This reaction is analogous to the Wittig reaction and is a powerful method for the synthesis of imines scispace.com. The iminophosphorane reacts with an aldehyde or ketone to form a four-membered oxazaphosphetane intermediate. This intermediate then collapses to form the final imine product and triphenylphosphine oxide. The intramolecular version of this reaction is a widely used strategy for the synthesis of nitrogen-containing heterocyclic compounds scispace.com. While specific studies on this compound are not prevalent, the established reactivity of aryl azides suggests it would readily participate in these transformations.
Recent advancements have focused on developing catalytic versions of the Staudinger/aza-Wittig sequence to circumvent the stoichiometric use of phosphine and the subsequent difficult removal of the phosphine oxide byproduct ru.nlnih.gov.
Interactive Data Table: Reagents and Products in Staudinger and Aza-Wittig Reactions
| Reaction | Reagent(s) | Intermediate | Final Product | Byproduct |
| Staudinger Reduction | 1. PPh₃2. H₂O | Iminophosphorane | 2-Amino-1-methoxy-4-methylbenzene | PPh₃=O |
| Aza-Wittig Reaction | 1. PPh₃2. R₂C=O | Iminophosphorane | Imine (R₂C=N-Ar) | PPh₃=O |
Note: Ar represents the 2-methoxy-5-methylphenyl group.
Sulfide-Mediated Reduction Mechanisms
Aryl azides, including this compound, can also be reduced to their corresponding anilines using sulfide reagents. Detailed mechanistic studies have revealed that the active reducing species is the hydrosulfide anion (HS⁻), rather than hydrogen sulfide (H₂S) itself nih.gov. This is particularly relevant under physiological conditions where HS⁻ is the predominant form nih.gov.
Further investigation into the mechanism suggests that the rate-limiting step involves the attack of a second equivalent of HS⁻ on the initially formed intermediate. This leads to the formation of the deprotonated amine, nitrogen gas (N₂), and disulfide species nih.gov. The resulting amine anion is then protonated by the solvent to yield the final aniline (B41778) product. This mechanism is supported by both experimental kinetic data and computational DFT calculations nih.gov.
This reduction method is widely employed in the design of fluorescent probes for the detection of H₂S, where the non-fluorescent azide is converted to a fluorescent amine upon reaction with hydrosulfide nih.gov.
Electrophilic and Nucleophilic Reactions on the Aromatic Ring
The reactivity of the benzene (B151609) ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the electronic effects of the three substituents: the methoxy (B1213986) group (-OCH₃), the azide group (-N₃), and the methyl group (-CH₃).
Effects of Azide and Methoxy Groups on Reactivity
The directing effects of substituents on an aromatic ring determine the position of an incoming electrophile wikipedia.orgmasterorganicchemistry.com. These effects are classified as either activating or deactivating, and as ortho-, para- or meta-directing.
Methoxy Group (-OCH₃): The methoxy group is a powerful activating group and an ortho-, para-director wikipedia.org. The oxygen atom possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance (a +M effect). This increases the electron density of the ring, particularly at the ortho and para positions, making it more nucleophilic and thus more reactive towards electrophiles.
Methyl Group (-CH₃): The methyl group is a weakly activating group and is also an ortho-, para-director. It donates electron density to the ring primarily through an inductive effect (+I effect).
In this compound, the powerful activating and ortho-, para-directing nature of the methoxy group at position 1, reinforced by the methyl group at position 4, will dominate the regioselectivity of electrophilic substitution. The available positions for substitution are 3, 5, and 6. The methoxy group strongly directs incoming electrophiles to its ortho position (position 6) and its para position (position 4, which is already occupied). The methyl group directs to its ortho positions (3 and 5) and its para position (1, occupied). The azide group at position 2 deactivates the ring. Therefore, the most likely position for electrophilic attack is position 6, which is ortho to the strongly activating methoxy group and meta to the deactivating azide group. Position 5 is also a possibility, being ortho to the methyl group and para to the azide group. Position 3 is sterically hindered by the adjacent azide and methoxy groups.
Interactive Data Table: Summary of Substituent Effects on Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Effect |
| -OCH₃ | 1 | +M (Resonance Donor), -I (Inductive Withdrawal) | Activating | Ortho, Para |
| -N₃ | 2 | -I (Inductive Withdrawal), Potential +M (Resonance Donor) | Deactivating | Ortho, Para (experimentally observed for simple aryl azides) |
| -CH₃ | 4 | +I (Inductive Donor) | Activating | Ortho, Para |
Halogenation, Nitration, and Sulfonation Studies
While specific experimental studies on this compound are limited, the outcomes of halogenation, nitration, and sulfonation can be predicted based on the directing effects discussed above. These reactions are cornerstone electrophilic aromatic substitutions organicchemistrytutor.comlibretexts.orglibretexts.orgxmu.edu.cnyoutube.commasterorganicchemistry.comyoutube.comscribd.com.
Halogenation: The introduction of a halogen (e.g., Br₂ or Cl₂) typically requires a Lewis acid catalyst like FeBr₃ or AlCl₃. The electrophile (e.g., Br⁺) will preferentially substitute at the most activated position, which is predicted to be position 6.
Nitration: This reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺) masterorganicchemistry.com. Similar to halogenation, the nitro group is expected to add at position 6.
Sulfonation: Treatment with fuming sulfuric acid (a solution of SO₃ in H₂SO₄) introduces a sulfonic acid group (-SO₃H) onto the ring organicchemistrytutor.commasterorganicchemistry.com. This reaction is reversible. The substitution is also predicted to occur primarily at position 6.
Interactive Data Table: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Electrophile | Predicted Major Product |
| Bromination | Br₂, FeBr₃ | Br⁺ | 6-Bromo-2-azido-1-methoxy-4-methylbenzene |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | NO₂⁺ | 2-Azido-1-methoxy-4-methyl-6-nitrobenzene |
| Sulfonation | Fuming H₂SO₄ (SO₃/H₂SO₄) | SO₃ | 3-Azido-4-methoxy-6-methylbenzenesulfonic acid |
Radical Reactions Involving Azide Radicals
Organic azides can be involved in radical chemistry, either as precursors to other radical species or as participants in radical reactions wikipedia.org. The azide radical (N₃•) is a selective oxidant that can be generated from azide ion by reaction with oxidizing agents libretexts.org.
Aryl radicals are highly reactive intermediates that can be generated from various precursors, including aryl diazonium salts and aryl halides wikipedia.orgnih.gov. While the thermal or photochemical decomposition of aryl azides can lead to the formation of highly reactive nitrenes, their role as direct precursors to aryl radicals is less common. The thermal decomposition of some substituted aryl azides has been shown to lead to cyclization reactions, suggesting the formation of a nitrene intermediate that reacts intramolecularly datapdf.com.
Aryl radicals, once formed, can participate in a variety of reactions, including hydrogen-atom abstraction and addition to double bonds wikipedia.orgnih.gov. The reaction of azide radicals with aromatic compounds has also been studied acs.org. However, specific research detailing radical reactions initiated by or performed on this compound is not widely documented. It is plausible that under specific conditions, such as photolysis or in the presence of radical initiators, the compound could undergo reactions involving the azide group or the aromatic ring. For instance, free-radical bromination of a glycosyl azide is known to produce an N-bromoglycosylimine, indicating the azide group can stabilize an adjacent radical libretexts.org. This suggests that radical abstraction of the benzylic protons from the methyl group could be a potential pathway, although this would compete with other potential radical reactions.
Theoretical and Computational Chemistry of 2 Azido 1 Methoxy 4 Methylbenzene
Electronic Structure and Molecular Orbital Analysis
The electronic structure of an aryl azide (B81097), such as 2-azido-1-methoxy-4-methylbenzene, is fundamental to understanding its chemical behavior. The interplay between the azido (B1232118) group (-N₃), the methoxy (B1213986) group (-OCH₃), and the methyl group (-CH₃) on the benzene (B151609) ring dictates the molecule's electron density distribution and its frontier molecular orbitals.
HOMO-LUMO Energy Gaps and Reactivity Prediction
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting a molecule's reactivity. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. irjweb.com A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. irjweb.comresearchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the azido group, while the LUMO is likely to be centered on the azido moiety and the benzene ring, possessing antibonding character with respect to the N-N bonds of the azide. The methoxy and methyl groups, being electron-donating, increase the energy of the HOMO, which can influence the HOMO-LUMO gap and, consequently, the molecule's reactivity in processes like cycloadditions or thermal decomposition.
Table 1: Predicted Frontier Orbital Energies and HOMO-LUMO Gap for this compound
| Parameter | Predicted Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within this compound can be visualized through charge distribution analysis and molecular electrostatic potential (MEP) maps. The MEP provides a visual representation of the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netresearchgate.netyoutube.com
In this compound, the terminal nitrogen atom of the azido group is expected to be a region of significant negative electrostatic potential, making it a likely site for electrophilic attack. Conversely, the region around the hydrogen atoms of the methyl group and the aromatic ring will exhibit positive potential. The oxygen atom of the methoxy group also contributes to the negative potential region. This charge distribution is critical in determining how the molecule interacts with other reagents. For instance, in cycloaddition reactions, the negative potential on the azide will be attracted to regions of positive potential on a reaction partner.
Reaction Mechanism Elucidation via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions. nih.govnih.gov By calculating the energies of reactants, products, transition states, and intermediates, DFT allows for the detailed mapping of reaction pathways.
Transition State Characterization and Activation Energy Calculations
A key aspect of mechanistic studies is the characterization of transition states, which are the energy maxima along a reaction coordinate. wikipedia.org The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the reaction rate. For reactions involving this compound, such as thermal decomposition to a nitrene or cycloaddition reactions, DFT can be employed to locate the transition state structures and calculate the associated activation energies. For example, in a [3+2] cycloaddition reaction with an alkyne, DFT calculations can model the concerted or stepwise pathway, identifying the geometry and energy of the transition state.
Table 2: Predicted Activation Energies for Key Reactions of this compound
| Reaction Type | Predicted Activation Energy (kcal/mol) |
| Thermal Decomposition (Nitrene Formation) | 25 - 35 |
| [3+2] Cycloaddition with a simple alkyne | 15 - 20 |
Note: The data in this table is representative and based on computational studies of analogous aryl azides. Specific values for this compound would require dedicated computational investigation.
Reaction Pathway Energetics and Intermediates
DFT calculations can map out the entire energy profile of a reaction, revealing the energies of all intermediates and transition states. This allows for a comprehensive understanding of the reaction mechanism. For instance, the thermal or photochemical decomposition of this compound is expected to proceed through a highly reactive nitrene intermediate. DFT can be used to calculate the energy of this intermediate and explore its subsequent reactions, such as intramolecular C-H insertion or ring expansion. In the case of copper-catalyzed azide-alkyne cycloaddition (CuAAC), DFT studies have shown that the reaction proceeds through copper-acetylide and metallacycle intermediates. acs.org
Solvation Effects and Catalytic Influence
The reaction environment can significantly impact reaction pathways and energetics. Computational models can account for the effects of solvents, either implicitly (as a continuous medium) or explicitly (by including individual solvent molecules). rsc.org For reactions of this compound in solution, the polarity of the solvent can stabilize or destabilize intermediates and transition states, thereby altering the activation energy and reaction rate.
Furthermore, the influence of catalysts, such as copper in CuAAC reactions, can be modeled using DFT. nih.govacs.orgmdpi.com These calculations can elucidate how the catalyst interacts with the reactants, lowers the activation energy, and facilitates the reaction. For this compound, understanding the role of a catalyst is crucial for optimizing reaction conditions for the synthesis of triazoles and other heterocyclic compounds.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is a critical aspect of theoretical chemistry that investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. For a molecule like this compound, this analysis would focus on the rotational barriers around the C-O bond of the methoxy group, the C-N bond of the azido group, and the C-C bonds of the methyl group relative to the benzene ring. Such studies would typically employ quantum mechanical methods to calculate the potential energy surface of the molecule as a function of these rotational angles, identifying the most stable (lowest energy) conformations.
Molecular dynamics (MD) simulations would further build upon this by simulating the atomic movements of the molecule over time. This provides insights into the dynamic behavior of the molecule, including its flexibility, vibrational motions, and interactions with its environment. For this compound, MD simulations could predict how the molecule behaves in different solvents or at various temperatures, offering a deeper understanding of its macroscopic properties based on its microscopic behavior.
Despite the potential for these analyses to yield valuable data, specific research articles detailing the conformational landscape or molecular dynamics of this compound are not readily found.
Spectroscopic Property Predictions (e.g., Vibrational Frequencies, Electronic Transitions)
The prediction of spectroscopic properties through computational methods is a powerful tool for interpreting experimental data and understanding the electronic structure of molecules. Theoretical calculations can provide detailed information on vibrational frequencies (infrared and Raman spectra) and electronic transitions (UV-visible spectra).
For this compound, computational models could predict the characteristic vibrational modes associated with the azido (N₃), methoxy (O-CH₃), and methyl (C-CH₃) functional groups, as well as the vibrations of the benzene ring. These theoretical spectra can be invaluable in assigning the peaks observed in experimental spectra.
Similarly, the calculation of electronic transitions can help in understanding the molecule's color and its behavior upon absorbing light. These calculations typically involve determining the energies of the molecule's frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the transitions between them.
While computational studies on the spectroscopic properties of related molecules, such as methoxybenzaldehydes, have been published, specific and detailed theoretical predictions for the vibrational and electronic spectra of this compound are not available in the reviewed literature. The absence of such dedicated studies prevents the compilation of detailed data tables for its predicted spectroscopic properties.
Advanced Applications in Chemical Synthesis and Materials Science
Building Block for Complex Organic Synthesis
The presence of the azide (B81097) functional group in 2-azido-1-methoxy-4-methylbenzene makes it a key starting material for the synthesis of various nitrogen-containing organic compounds.
Precursor to Nitrogen-Containing Heterocycles
This compound serves as a crucial precursor for the synthesis of a diverse array of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and functional materials. rsc.orgresearchgate.net These include:
Triazoles: The azide group readily participates in [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles. raco.catmdpi.comscispace.comrsc.org This "click chemistry" approach is known for its high efficiency and regioselectivity. mdpi.com For instance, the reaction of this compound with various alkynes can produce a library of substituted triazoles. nih.govnih.gov
Tetrazoles: The azide functionality can also react with nitriles in a [3+2] cycloaddition to yield tetrazoles, another important class of heterocyclic compounds. mdpi.comnih.gov
Azepines: Through thermal or photochemical nitrene insertion reactions, the azide group can lead to the formation of azepine derivatives. nih.govresearchgate.netnepjol.infoslideshare.netmdpi.com This ring-expansion strategy provides access to seven-membered nitrogen-containing rings. researchgate.netmdpi.com
Aminopyridines: The transformation of the azide group can be a key step in multi-step synthetic routes to produce substituted aminopyridines. nih.govsemanticscholar.org
Imidazoles: While not a direct cyclization partner, the azide can be converted to an amine, which can then be used in various imidazole (B134444) syntheses. organic-chemistry.orgrsc.orgrsc.orgnih.gov For example, the resulting aniline (B41778) derivative can be a component in multicomponent reactions to form highly substituted imidazoles. organic-chemistry.orgnih.gov
Table 1: Synthesis of Nitrogen-Containing Heterocycles from this compound
| Heterocycle | Reaction Type | Key Reagents/Conditions |
| Triazoles | [3+2] Cycloaddition | Alkynes, often with a copper(I) catalyst |
| Tetrazoles | [3+2] Cycloaddition | Nitriles |
| Azepines | Nitrene Insertion | Heat or UV light |
| Aminopyridines | Multi-step synthesis | Reduction of azide to amine, followed by cyclization |
| Imidazoles | Multi-step synthesis | Reduction of azide to amine, followed by condensation reactions |
Synthesis of Anilines and N-Substituted Anilines
A straightforward and highly useful transformation of this compound is its reduction to the corresponding aniline, 2-amino-1-methoxy-4-methylbenzene. This reduction can be achieved using various methods, including catalytic hydrogenation or reduction with reagents like triphenylphosphine (B44618) followed by hydrolysis. The resulting aniline is a valuable intermediate for the synthesis of a wide range of compounds, including pharmaceuticals and dyes. beilstein-journals.orgnih.govtohoku.ac.jpnih.gov
Furthermore, the azide group can be used to introduce nitrogen-based substituents. For example, Staudinger ligation of the azide with a phosphine (B1218219) reagent can be followed by reaction with an electrophile to yield N-substituted anilines.
Role in Cascade and Multicomponent Reactions
The reactivity of the azide group makes this compound a suitable component for cascade and multicomponent reactions. nih.gov These reactions allow for the construction of complex molecular architectures in a single step, which is highly desirable for efficiency and atom economy. For instance, a cascade reaction could involve the in-situ formation of a nitrene from the azide, which then undergoes a series of transformations to build a complex heterocyclic system. In multicomponent reactions, the corresponding aniline derived from the azide can be combined with other reactants to rapidly generate molecular diversity. nih.gov
Integration into Functional Materials
The chemical properties of this compound also lend themselves to applications in materials science, particularly in the functionalization and modification of polymers and surfaces.
Polymer Functionalization and Cross-linking
The azide group can be utilized for the functionalization of polymers. nih.gov By incorporating this compound into a polymer backbone or as a pendant group, the azide functionality provides a reactive handle for subsequent modifications. For example, the azide can undergo "click" reactions with alkyne-functionalized polymers or small molecules to attach specific functionalities.
Furthermore, upon thermal or photochemical activation, the azide group forms a highly reactive nitrene intermediate. This nitrene can insert into C-H bonds of a polymer chain, leading to cross-linking. This process can be used to improve the mechanical and thermal properties of polymers.
Surface Modification and Coating Development
The azide group of this compound can be used to modify surfaces. By attaching this molecule to a surface, the azide group can then be used to immobilize other molecules of interest via "click" chemistry or nitrene insertion reactions. This is a powerful technique for creating functionalized surfaces with tailored properties for applications in areas such as biosensors, biocompatible coatings, and electronics.
Development of Chemical Tools and Probes (Non-Biological)
The azide functional group is a cornerstone of modern chemical tool development due to its unique reactivity, particularly in photoaffinity labeling and as a precursor for versatile chemical linkages.
Photoaffinity labeling (PAL) is a powerful technique used to identify and study molecular interactions by creating a covalent bond between a probe and its target upon photoactivation. Aryl azides, such as this compound, are classic photo-reactive groups for this purpose.
The fundamental principle of PAL using an aryl azide involves the generation of a highly reactive, short-lived species upon irradiation with UV light. The process is outlined below:
Photoactivation: The aryl azide absorbs a photon, leading to the extrusion of a molecule of nitrogen (N₂).
Nitrene Formation: This process generates a highly reactive singlet nitrene intermediate.
Covalent Bond Formation: The nitrene can then undergo a variety of reactions, including insertion into C-H or N-H bonds, or addition to C=C double bonds, to form a stable covalent link with a nearby molecule.
This ability to form non-specific covalent bonds in close proximity to where the probe is located makes aryl azides excellent candidates for mapping interaction surfaces or identifying binding partners in complex chemical systems. While many applications are found in chemical biology, the principle is equally applicable to non-biological systems in materials science and polymer chemistry for studying molecular interfaces and cross-linking materials. The substituents on the aromatic ring, like the methoxy (B1213986) and methyl groups in this compound, can modulate the reactivity and photophysical properties of the azide.
The azide group is a versatile functional group that serves as a synthetic precursor to other important functionalities, making compounds like this compound valuable starting materials for designing ligands used in catalysis.
The two primary transformations of the azide group that are exploited in ligand synthesis are:
Reduction to Amines: The azide can be readily and cleanly reduced to a primary amine (NH₂) through methods like the Staudinger reaction (using triphenylphosphine followed by hydrolysis) or catalytic hydrogenation. The resulting amine, 2-amino-1-methoxy-4-methylbenzene, is a valuable building block for a wide array of ligands, including Schiff bases, N-heterocyclic carbenes (NHCs), and multidentate chelating agents.
Azide-Alkyne Cycloaddition: The azide group is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole ring by reacting the azide with a terminal alkyne. Triazoles are robust, aromatic heterocycles that can act as effective ligands for various metal catalysts, prized for their stability and coordinating ability.
The table below summarizes the potential of this compound as a precursor in these two major synthetic routes.
| Transformation Reaction | Reagents | Resulting Functional Group | Application in Ligand Design |
|---|---|---|---|
| Reduction | PPh₃, H₂O or H₂, Pd/C | Primary Amine (-NH₂) | Synthesis of Schiff base ligands, amides, and precursors to N-heterocyclic carbenes. |
| Azide-Alkyne Cycloaddition (Click Chemistry) | Terminal Alkyne, Cu(I) Catalyst | 1,2,3-Triazole Ring | Creation of robust heterocyclic ligands for catalysis and functional materials. |
Through these reliable and high-yielding transformations, this compound provides a gateway to a diverse range of complex molecules that can be tailored for specific applications in catalysis and coordination chemistry.
Advanced Analytical and Spectroscopic Methodologies for Elucidating Chemical Transformations
In-Situ Spectroscopic Techniques for Reaction Monitoringlibretexts.orgyoutube.comresearcher.lifescilit.comacs.org
In-situ spectroscopy allows for the real-time analysis of a chemical reaction as it occurs, without the need to isolate components from the reaction mixture. youtube.comyoutube.com This provides invaluable data on reaction kinetics, the formation and decay of intermediates, and the influence of reaction conditions.
Real-Time Infrared (IR) Spectroscopy (e.g., ATR-FTIR, DRIFTS) for Intermediateslibretexts.orgresearcher.lifeacs.org
Real-time Infrared (IR) spectroscopy is a powerful tool for monitoring chemical reactions by tracking changes in the vibrational modes of functional groups. clairet.co.uk Techniques like Attenuated Total Reflectance (ATR)-FTIR are particularly well-suited for in-situ monitoring of solution-phase reactions. mt.comyoutube.com
For the study of 2-azido-1-methoxy-4-methylbenzene decomposition, ATR-FTIR can monitor the disappearance of the characteristic strong asymmetric stretching vibration of the azide (B81097) group (–N₃), typically found in the 2100-2150 cm⁻¹ region. researchgate.netnih.govacs.org As the azide decomposes, the intensity of this peak decreases, providing a direct measure of the reaction rate. Concurrently, the appearance of new peaks can signal the formation of intermediates and products. For instance, the formation of a nitrene intermediate is often followed by rearrangements to species like azepines or intermolecular reactions leading to azo compounds, each with distinct IR spectral signatures. worktribe.com
Illustrative Data for ATR-FTIR Monitoring of Aryl Azide Decomposition:
| Time (minutes) | Azide Peak Intensity (at ~2120 cm⁻¹) | Product Peak Intensity (e.g., Azo group at ~1580 cm⁻¹) |
| 0 | 1.00 | 0.00 |
| 10 | 0.75 | 0.12 |
| 20 | 0.50 | 0.25 |
| 30 | 0.25 | 0.38 |
| 40 | 0.10 | 0.45 |
| 50 | <0.05 | 0.48 |
| 60 | Not detectable | 0.50 |
This table is illustrative and based on typical data for aryl azide decomposition monitored by ATR-FTIR. The exact peak positions and rates would be specific to this compound and the reaction conditions.
Time-Resolved UV-Vis Spectroscopy for Transient Speciesresearchgate.net
Time-resolved UV-Vis spectroscopy is essential for detecting and characterizing short-lived transient species, such as the singlet and triplet nitrenes generated from the photolysis of aryl azides. nih.govacs.orgnih.gov These intermediates often have distinct electronic absorption spectra that allow for their identification and the study of their kinetics on timescales ranging from femtoseconds to seconds.
Upon laser flash photolysis of this compound, one would expect the initial formation of a singlet nitrene, which can then undergo intersystem crossing to the more stable triplet nitrene. researchgate.netacs.org Each of these species, as well as subsequent rearrangement products like benzazirines or ketenimines, would have a unique UV-Vis absorption profile. acs.orgacs.org By monitoring the rise and decay of these absorption signals at different wavelengths, the rate constants for these ultrafast processes can be determined. researchgate.net
Expected Transient Species and Their Typical UV-Vis Maxima in Aryl Azide Photolysis:
| Transient Species | Typical λmax (nm) | Estimated Lifetime |
| Singlet Aryl Nitrene | 340 - 450 | Nanoseconds (ns) |
| Triplet Aryl Nitrene | 300 - 400 | Microseconds (µs) to milliseconds (ms) |
| Benzazirine | ~285 | Nanoseconds (ns) |
| Cyclic Ketenimine | 300 - 350 | Varies (ns to µs) |
This table provides typical absorption ranges and lifetimes for transient species in aryl azide photolysis, based on studies of related compounds. acs.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Kinetic Studiesrsc.orgacs.orgnih.govresearchgate.netacs.org
While not as fast as optical spectroscopy, NMR spectroscopy can be used for in-situ monitoring of slower thermal decomposition reactions to obtain kinetic data. rsc.orgacs.org By acquiring spectra at regular intervals, the disappearance of signals corresponding to the protons and carbons of this compound and the appearance of signals for the final products can be quantified. nih.gov
Kinetic analysis of the thermal decomposition of related aryl azides has been successfully performed using ¹H NMR, allowing for the calculation of activation parameters like the activation energy (Ea) and entropy of activation (ΔS‡). rsc.org For this compound, the electron-donating methoxy (B1213986) and methyl groups are expected to influence the decomposition rate compared to unsubstituted phenyl azide. rsc.org
Mass Spectrometry for Reactive Intermediate Identificationresearchgate.netresearchgate.netelsevierpure.com
Mass spectrometry (MS) is an exceptionally sensitive technique for detecting and identifying reactive intermediates, even at very low concentrations. researchgate.netresearchgate.net It is particularly powerful when coupled with soft ionization techniques that can transfer ions from solution to the gas phase with minimal fragmentation. researchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS) for Charged Intermediatesresearchgate.netresearchgate.netnih.govunibo.it
Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for detecting charged or chargeable intermediates in a reaction mixture. nih.govunibo.it While the primary nitrene intermediate from this compound is neutral, subsequent reaction pathways, particularly in the presence of other reagents or catalysts, can involve charged species. For example, if the nitrene is trapped by a proton source, a protonated species could be observed. ESI-MS has been instrumental in identifying intermediates in complex catalytic cycles, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), where various copper-containing intermediates have been detected. nih.gov
Tandem Mass Spectrometry (MS/MS or MSn) for Structural Elucidationacs.orgnih.govnih.govsigmaaldrich.com
Tandem mass spectrometry (MS/MS) provides structural information by isolating a specific ion (a precursor ion) and subjecting it to fragmentation to produce a characteristic pattern of product ions. nih.govnih.gov If a potential reaction intermediate from the transformation of this compound is detected by MS, MS/MS can be used to confirm its structure. By analyzing the fragmentation pattern, one can deduce the connectivity of the atoms in the ion, helping to distinguish between different isomers that may have the same mass. This technique is invaluable for confirming the structures of novel products or trapped intermediates. nih.gov
Illustrative MS/MS Fragmentation Data for a Hypothetical Trapped Intermediate:
| Precursor Ion (m/z) | Proposed Structure | Key Fragment Ions (m/z) | Interpretation of Fragments |
| e.g., 291.15 | Trapped nitrene-solvent adduct | 263.12, 235.13, 134.08 | Loss of CO, Loss of C₂H₄O, Formation of methyl-methoxy-phenyl cation |
This table is a hypothetical example illustrating how MS/MS data could be used to elucidate the structure of a reaction intermediate derived from this compound.
Crystallographic Analysis of Reaction Products and Derivatives
The elucidation of the three-dimensional structure of reaction products and their derivatives through single-crystal X-ray diffraction is a cornerstone of modern chemical analysis. This technique provides unequivocal evidence of molecular connectivity, conformation, and intermolecular interactions in the solid state. In the context of the chemical transformations of this compound, crystallographic analysis is instrumental in confirming the structure of newly synthesized molecules, particularly the products of nitrene insertion and cycloaddition reactions, which can often lead to complex heterocyclic frameworks.
The typical workflow for crystallographic analysis involves the careful growth of a single crystal of the target compound, followed by its mounting on a diffractometer. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is collected. Sophisticated software is used to solve the phase problem and generate an electron density map, from which the atomic positions can be determined. The final structural model provides precise information on bond lengths, bond angles, and torsion angles.
A representative example of crystallographic data for a related triazole derivative is presented in the table below. This data illustrates the type of detailed structural information that can be obtained.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₂N₄O₂ |
| Molecular Weight | 232.25 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.4637 (8) |
| b (Å) | 6.4345 (13) |
| c (Å) | 15.822 (3) |
| β (°) | 100.367 (12) |
| Volume (ų) | 1148.0 (3) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.342 |
The data in this table, including the unit cell dimensions and space group, are fundamental for any further solid-state studies, such as the analysis of intermolecular interactions or the correlation of crystal packing with physical properties. The dihedral angle between the triazole and phenyl rings in this example was found to be 25.12 (16)°, and an intramolecular N—H⋯N hydrogen bond was observed, which influences the conformation of the carboxamide group. nih.gov Such detailed structural insights are invaluable for understanding the reactivity and properties of these molecules.
Electrochemical Methods for Mechanistic Insights
Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful tools for probing the redox behavior of molecules and gaining insights into the mechanisms of chemical reactions involving electron transfer steps. For a compound like this compound, electrochemical methods can provide valuable information about the stability of the azide functionality, the potential required for its reduction or oxidation, and the nature of the reactive intermediates generated.
The electrochemical behavior of aryl azides is of significant interest due to their ability to be reduced to the corresponding anilines or to undergo more complex transformations. The reduction of the azido (B1232118) group typically proceeds via a multi-electron process. The initial one-electron reduction can lead to the formation of a radical anion, which may then undergo further reduction and nitrogen extrusion to ultimately yield the amine. The oxidation of aryl azides is less commonly studied but can lead to the formation of nitrenium ions or other reactive nitrogen species.
A hypothetical cyclic voltammogram of this compound would likely show an irreversible reduction peak corresponding to the cleavage of the N-N₂ bond. The potential at which this reduction occurs can provide a measure of the compound's stability towards reduction. By analyzing the peak current as a function of the scan rate, it is possible to determine whether the process is diffusion-controlled or surface-adsorbed.
The table below presents hypothetical electrochemical data for this compound, based on the expected influence of its substituents and data from related aryl azides.
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| Reduction Peak Potential (Epc) vs. Ag/AgCl | -1.2 to -1.5 V | Potential at which the azido group is reduced. |
| Oxidation Peak Potential (Epa) vs. Ag/AgCl | +1.5 to +1.8 V | Potential at which the aryl azide is oxidized. |
| Nature of the Electrode Process | Irreversible | Indicates a rapid follow-up chemical reaction after electron transfer. |
| Number of Electrons Transferred (n) | 2 (for reduction to amine) | Provides insight into the overall stoichiometry of the redox reaction. |
Electrochemical studies can also be coupled with spectroscopic techniques (spectroelectrochemistry) to identify the products formed at different potentials, providing a more complete picture of the reaction mechanism. For instance, the in-situ generation of reactive intermediates via electrolysis followed by their trapping and analysis can offer direct evidence for proposed reaction pathways. Such studies are crucial for the rational design of synthetic routes that utilize electrochemical steps.
Future Directions and Emerging Research Avenues
Unexplored Reactivity of the Methoxy (B1213986) and Methyl Substituents in Conjunction with the Azide (B81097) Group
The reactivity of 2-azido-1-methoxy-4-methylbenzene is largely dictated by the electronic properties of its substituents. The methoxy group at the ortho position and the methyl group at the para position are both electron-donating groups, which influences the electron density of the aromatic ring and the reactivity of the azide. wikipedia.orgnih.gov While the azide group is known for its participation in reactions like cycloadditions and rearrangements masterorganicchemistry.com, the combined electronic effects of the methoxy and methyl groups have not been fully explored.
Future research could focus on how these electron-donating groups modulate the reactivity of the nitrene intermediate formed upon photolysis or thermolysis of the azide. This could lead to novel intramolecular reactions, such as directed C-H amination, where the methoxy or methyl group influences the regioselectivity of the reaction.
Table 1: Potential Unexplored Reactions
| Reaction Type | Potential Outcome | Influencing Factors |
|---|---|---|
| Intramolecular C-H Amination | Formation of novel heterocyclic structures | Directing effect of the methoxy group |
| Regioselective Cycloadditions | Control over the formation of triazole isomers | Steric and electronic effects of substituents |
Stereoselective Synthesis and Reactions Involving Chiral Derivatives
The development of stereoselective methods for the synthesis of chiral derivatives of this compound is a promising area of research. While methods for the stereoselective synthesis of azido-sugars have been developed nih.gov, applying these principles to create chiral aromatic azides remains a challenge. Future work could involve the use of chiral catalysts or auxiliaries to introduce chirality into the molecule, either at the aromatic ring or through reactions of the azide group.
These chiral derivatives could serve as valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules. For instance, the stereoselective reduction of the azide to an amine would yield chiral anilines, which are important intermediates in organic synthesis.
Photoredox Catalysis and Electrocatalysis in Azide Chemistry
Photoredox and electrocatalysis offer mild and sustainable alternatives to traditional methods for activating aryl azides. researchgate.netchemistryworld.com These techniques can generate radical intermediates under gentle conditions, enabling a wide range of chemical transformations. researchgate.netacs.orgacs.org The application of these methods to this compound could unlock new reaction pathways.
For example, photoredox catalysis could be used to achieve the cross-coupling of the azide with other aromatic compounds, leading to the formation of diarylamines. acs.org Electrocatalysis, on the other hand, could be employed for the selective reduction of the azide or for driving C-H functionalization reactions. chemistryworld.comproquest.com
Table 2: Potential Catalytic Applications
| Catalysis Type | Reaction | Potential Advantages |
|---|---|---|
| Photoredox Catalysis | C-N Cross-Coupling | Mild reaction conditions, high functional group tolerance acs.orgacs.org |
| Photoredox Catalysis | Azidotrifluoromethylation of Alkenes | Access to trifluoromethylated compounds nih.gov |
| Electrocatalysis | Vicinal Diazidation of Alkenes | Sustainable synthesis of 1,2-diamines proquest.com |
Integration with Flow Chemistry for Scalable Synthesis
The use of organic azides in large-scale synthesis is often hampered by safety concerns related to their potential instability. cam.ac.uk Flow chemistry provides a safer and more efficient way to handle these energetic compounds by minimizing the reaction volume and allowing for precise control over reaction parameters. cam.ac.ukrsc.org
Integrating the synthesis and reactions of this compound into a continuous flow process would enable its safe production on a larger scale. researchgate.nettib.eu This could involve the in-situ generation of the azide from the corresponding aniline (B41778), followed by its immediate use in a subsequent reaction, such as a cycloaddition or a Staudinger reaction. cam.ac.uk
Computational Design of Novel Reactions and Applications
Computational chemistry is a powerful tool for understanding and predicting the reactivity of molecules. nih.gov Density functional theory (DFT) calculations can be used to model the transition states of reactions involving this compound, providing insights into reaction mechanisms and helping to design more efficient synthetic routes.
Furthermore, computational screening could be used to identify potential applications for this compound, for example, by predicting its binding affinity to biological targets or its properties as a component in advanced materials. This in-silico approach can accelerate the discovery of new reactions and applications, saving time and resources. nih.gov
Advanced Material Science Applications (e.g., stimuli-responsive materials, smart polymers)
The azide group is a versatile functional handle for the development of advanced materials. mdpi.comdntb.gov.ua Upon exposure to stimuli such as heat, light, or specific chemicals, the azide can be converted into other functional groups, leading to a change in the material's properties. researchgate.netrsc.orgrsc.org This makes this compound a promising candidate for the creation of stimuli-responsive materials and smart polymers. nih.gov
For example, polymers incorporating this compound could be designed to release a payload in response to a specific trigger. The azide could also be used as a cross-linking agent to create materials with tunable mechanical properties. mdpi.com The presence of the methoxy and methyl groups could further be exploited to fine-tune the solubility and other physical properties of the resulting materials.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1,2-diamines |
| 2-azido-2-deoxy-β-D-mannosides |
| anilines |
| diarylamines |
| trifluoromethylated compounds |
Q & A
Q. What are the recommended synthetic routes for 2-azido-1-methoxy-4-methylbenzene, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis of aryl azides like this compound typically involves diazotization of an aniline precursor followed by azide substitution. For example, in the synthesis of 1-azido-4-methoxybenzene, 4-methoxyaniline was treated with HCl and sodium nitrite at 0–5°C to form a diazonium intermediate, followed by azide introduction using NaN₃ . Adapting this protocol:
Start with 2-methoxy-4-methylaniline (if commercially available).
Optimize reaction efficiency by controlling temperature (0–5°C to prevent diazonium decomposition) and stoichiometry (excess NaN₃ for complete substitution).
Monitor reaction progress via TLC or HPLC.
Key Considerations:
- Substituent effects: The methyl group at position 4 may sterically hinder reactivity compared to simpler methoxy derivatives.
- Purification: Use column chromatography or recrystallization (e.g., from ethanol/water) to isolate the product. Purity validation via GC or HPLC (>95% purity thresholds, as in ) is critical .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data discrepancies be resolved?
Methodological Answer:
- NMR : The methoxy (-OCH₃) and methyl (-CH₃) groups will show distinct signals (δ ~3.8 ppm for OCH₃; δ ~2.3 ppm for CH₃). The azide (-N₃) group does not directly appear in ¹H NMR but may cause deshielding of adjacent protons.
- IR : Confirm the azide stretch at ~2100 cm⁻¹.
- MS : Look for the molecular ion peak (M⁺) at m/z 177 (C₈H₉N₃O).
Resolving Data Contradictions:
- Cross-validate with multiple techniques (e.g., compare NMR with IR/MS).
- Check for impurities: Use HPLC (as in ’s purity specifications) to detect byproducts .
- Consult literature on structurally similar compounds (e.g., 1-azido-4-methoxybenzene in ) to benchmark expected spectral data .
Advanced Research Questions
Q. How do electronic and steric effects of the methoxy and methyl substituents influence the reactivity of the azide group in this compound?
Methodological Answer:
- Electronic Effects : The methoxy group is electron-donating (+M effect), which may stabilize the azide group via resonance. However, the methyl group (weakly electron-donating) at position 4 could sterically hinder reactions at the azide site.
- Reactivity Studies :
- Perform kinetic studies under varying conditions (e.g., Huisgen cycloaddition with alkynes).
- Compare reaction rates with analogs like 1-azido-4-methoxybenzene () to isolate steric vs. electronic contributions .
- Computational Analysis : Use DFT calculations to map electron density around the azide group and predict regioselectivity in click reactions.
Q. What safety protocols are critical when handling this compound, given its azide functional group?
Methodological Answer:
- Hazards : Organic azides can decompose explosively under heat, shock, or friction.
- Safety Measures :
- Use personal protective equipment (PPE): gloves, lab coat, and face shield (as in ) .
- Conduct reactions in a fume hood with blast shields.
- Avoid metal catalysts (e.g., Cu) unless necessary, as they may accelerate decomposition.
- Dispose of waste via specialized chemical disposal services ( recommends professional waste management) .
Q. How can this compound be applied in click chemistry, and what are the key design considerations?
Methodological Answer:
- Click Chemistry Applications :
- Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : React with terminal alkynes to form triazole-linked conjugates for drug discovery or polymer science.
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : Useful for copper-free bioorthogonal labeling.
- Design Considerations :
- Solvent Compatibility : Use polar aprotic solvents (e.g., DMF, DMSO) for solubility.
- Reaction Monitoring : Track via in situ IR (azide peak disappearance) or HPLC.
- Byproduct Analysis : Characterize triazole products via HRMS and 2D NMR.
Data Contradiction Analysis
Q. How should researchers address conflicting data on the thermal stability of this compound in different studies?
Methodological Answer:
- Root Cause Analysis :
- Resolution Strategy :
- Replicate experiments using standardized protocols.
- Consult safety data for structurally similar azides (e.g., 1-azidomethyl-4-bromobenzene in ) to establish baseline stability expectations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
